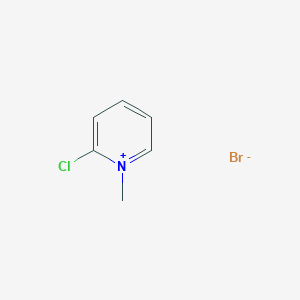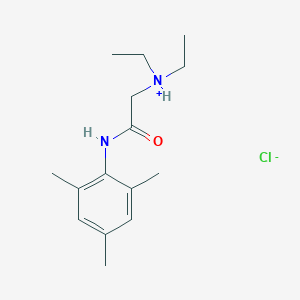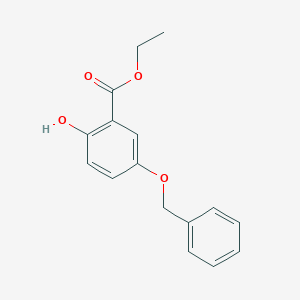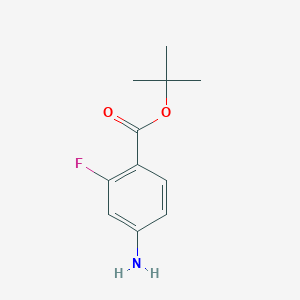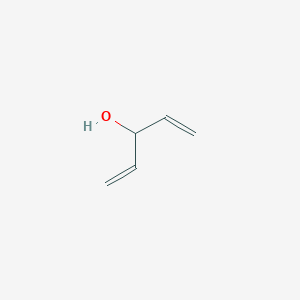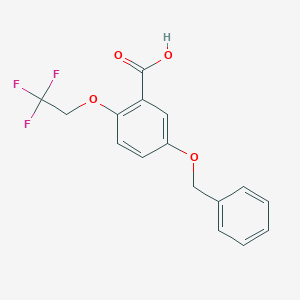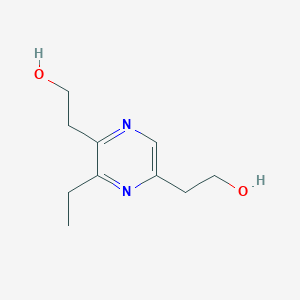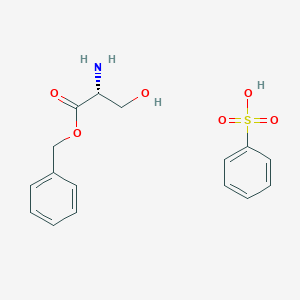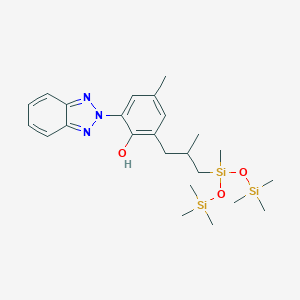
Bis-dsn
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis-dsn: is a silicon-based naphthalocyanine compound. Naphthalocyanines are a class of macrocyclic compounds similar to phthalocyanines but with extended conjugation, which imparts unique optical and electronic properties. These compounds are known for their intense absorption in the near-infrared region, making them valuable in various applications, including photodynamic therapy and optical materials.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of bis(dimethylthexylsiloxy)silicon 2,3-naphthalocyanine typically involves the reaction of a silicon precursor with naphthalocyanine ligands. One common method is the substitution of bis(hydroxy) precursor with the corresponding chlorosilane ligands. The reaction is carried out under reflux conditions in the presence of a suitable solvent, such as tri-n-butylamine, for an extended period (e.g., 15 hours) to ensure complete substitution .
Industrial Production Methods: While specific industrial production methods for bis(dimethylthexylsiloxy)silicon 2,3-naphthalocyanine are not widely documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, solvent recovery, and purification processes to achieve high yields and purity suitable for industrial applications.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: Bis-dsn can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide or ozone.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions where the dimethylthexylsiloxy groups are replaced by other functional groups through nucleophilic substitution.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, ozone; typically carried out at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in an inert atmosphere to prevent unwanted side reactions.
Substitution: Nucleophiles such as amines or alcohols; reactions are often conducted under reflux conditions with appropriate solvents.
Major Products:
Oxidation: Oxidized derivatives of the naphthalocyanine core.
Reduction: Reduced forms of the silicon naphthalocyanine.
Substitution: Substituted naphthalocyanine derivatives with new functional groups replacing the original siloxy groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: Bis-dsn is used as a photosensitizer in photodynamic therapy (PDT) due to its strong absorption in the near-infrared region. It is also employed in the development of optical materials and sensors .
Biology and Medicine: In photodynamic therapy, this compound is used to target and destroy cancer cells. Its ability to generate singlet oxygen upon irradiation with near-infrared light makes it effective in inducing cell death in malignant tumors .
Industry: The compound’s unique optical properties make it valuable in the production of advanced materials for optical data storage, imaging, and electronic devices .
Wirkmechanismus
The primary mechanism by which bis(dimethylthexylsiloxy)silicon 2,3-naphthalocyanine exerts its effects is through the generation of singlet oxygen upon irradiation with near-infrared light. This singlet oxygen is highly reactive and can induce oxidative damage to cellular components, leading to cell death. The compound targets cellular membranes and other critical structures within the cell, disrupting their function and integrity .
Vergleich Mit ähnlichen Verbindungen
Silicon 2,3-naphthalocyanine bis(trihexylsilyloxide): Similar in structure but with different siloxy groups.
Bis(dimethyloctadecylsiloxy)silicon 2,3-naphthalocyanine: Another derivative with longer alkyl chains on the siloxy groups.
Bis(tert-butyldimethylsiloxy)silicon 2,3-naphthalocyanine: Contains tert-butyl groups instead of dimethylthexyl groups.
Uniqueness: Bis-dsn is unique due to its specific siloxy groups, which impart distinct solubility and photophysical properties. These properties can be fine-tuned for specific applications, making it a versatile compound in both research and industrial settings .
Eigenschaften
CAS-Nummer |
153454-02-5 |
|---|---|
Molekularformel |
C64H62N8O2Si3 |
Molekulargewicht |
1059.5 g/mol |
IUPAC-Name |
2,3-dimethylbutan-2-yl-dimethyl-oxidosilane;2,15,28,41,53,54-hexaza-55,56-diazanidatridecacyclo[40.10.1.13,14.116,27.129,40.04,13.06,11.017,26.019,24.030,39.032,37.043,52.045,50]hexapentaconta-1,3,5,7,9,11,13,15,17,19,21,23,25,27,29(54),30,32,34,36,38,40,42(53),43,45,47,49,51-heptacosaene;silicon(4+) |
InChI |
InChI=1S/C48H24N8.2C8H19OSi.Si/c1-2-10-26-18-34-33(17-25(26)9-1)41-49-42(34)54-44-37-21-29-13-5-6-14-30(29)22-38(37)46(51-44)56-48-40-24-32-16-8-7-15-31(32)23-39(40)47(52-48)55-45-36-20-28-12-4-3-11-27(28)19-35(36)43(50-45)53-41;2*1-7(2)8(3,4)10(5,6)9;/h1-24H;2*7H,1-6H3;/q-2;2*-1;+4 |
InChI-Schlüssel |
ZFPSRHZZPMUXPO-UHFFFAOYSA-N |
SMILES |
CC(C)C(C)(C)[Si](C)(C)[O-].CC(C)C(C)(C)[Si](C)(C)[O-].C1=CC=C2C=C3C(=CC2=C1)C4=NC5=C6C=C7C=CC=CC7=CC6=C([N-]5)N=C8C9=CC1=CC=CC=C1C=C9C(=N8)N=C1C2=CC5=CC=CC=C5C=C2C(=N1)N=C3[N-]4.[Si+4] |
Kanonische SMILES |
CC(C)C(C)(C)[Si](C)(C)[O-].CC(C)C(C)(C)[Si](C)(C)[O-].C1=CC=C2C=C3C(=CC2=C1)C4=NC5=C6C=C7C=CC=CC7=CC6=C([N-]5)N=C8C9=CC1=CC=CC=C1C=C9C(=N8)N=C1C2=CC5=CC=CC=C5C=C2C(=N1)N=C3[N-]4.[Si+4] |
Key on ui other cas no. |
153454-02-5 |
Synonyme |
is(dimethylthexylsiloxy)silicon 2,3-naphthalocyanine bis-DSN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


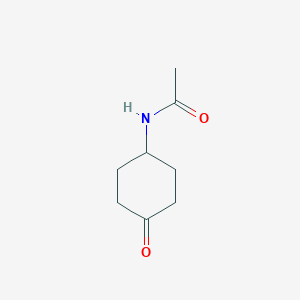
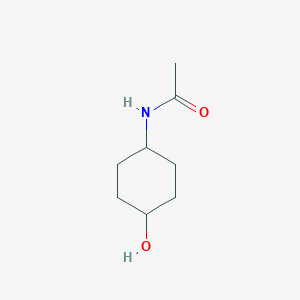
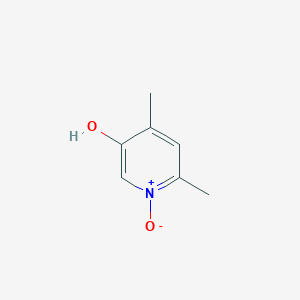
![N-(2-Amino-4,5,6,7-tetrahydrobenzo[d]thiazol-6-yl)acetamide hydrobromide](/img/structure/B123328.png)
